Ulotaront hydrochloride

描述

The exact mass of the compound SEP-363856 hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

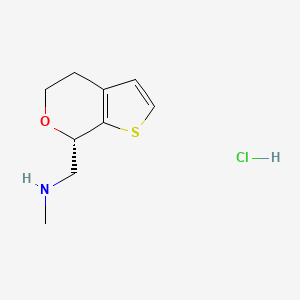

1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDQGVVFSHRVTL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=C(CCO1)C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1C2=C(CCO1)C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310422-41-3 | |

| Record name | SEP-363856 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310422413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ulotaront Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8Y2467AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ulotaront Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulotaront (formerly SEP-363856) is a first-in-class investigational psychotropic agent in late-stage clinical development for schizophrenia and other neuropsychiatric disorders.[1][2][3] Discovered through a target-agnostic, phenotypic screening approach, its mechanism of action (MOA) represents a significant departure from conventional antipsychotics.[1][4] Unlike current treatments that primarily rely on dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, ulotaront's therapeutic effects are believed to be mediated by its agonist activity at Trace Amine-Associated Receptor 1 (TAAR1) and serotonin 5-HT1A receptors.[1][5] This novel mechanism offers the potential for a distinct efficacy and safety profile, notably lacking the extrapyramidal and metabolic side effects commonly associated with D2 receptor blockade.[5][6] This document provides a comprehensive technical overview of ulotaront's pharmacological profile, downstream neurobiological effects, and the key experimental findings that elucidate its unique MOA.

Introduction: A Paradigm Shift in Antipsychotic Drug Discovery

For decades, the mainstay of schizophrenia treatment has been the blockade of dopamine D2 receptors.[5] While effective for many patients' positive symptoms, this approach is often associated with significant adverse effects and limited efficacy against negative and cognitive symptoms.[4] The discovery of ulotaront was the result of a deliberate strategy to identify novel antipsychotic candidates independent of D2 receptor antagonism.[1][7] This was achieved using an in vivo phenotypic screening platform (SmartCube®) that identified compounds with antipsychotic-like behavioral profiles in rodents, leading to the selection of ulotaront.[1][2] Subsequent characterization revealed its primary targets as TAAR1 and 5-HT1A receptors, heralding a new pharmacological class for the treatment of schizophrenia.[4][7]

Core Mechanism of Action: Dual Receptor Agonism

The central hypothesis for ulotaront's efficacy is its dual agonist activity at two G-protein coupled receptors (GPCRs): TAAR1 and 5-HT1A.[1][8]

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), which are rich in dopamine and serotonin neurons, respectively.[4][9] Activated by endogenous trace amines, TAAR1 functions as a modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission.[4][6] Ulotaront is a full and potent agonist at human TAAR1.[1]

-

Serotonin 5-HT1A Receptor: The 5-HT1A receptor is a well-established target in neuropsychiatry. As an autoreceptor on serotonin neurons in the DRN, its activation reduces neuronal firing, thereby decreasing serotonin release. Its activation on postsynaptic neurons in regions like the cortex and hippocampus also contributes to mood and cognitive regulation. Ulotaront is an agonist at the 5-HT1A receptor.[1][5]

Crucially, ulotaront demonstrates no appreciable binding or functional antagonism at D2 or 5-HT2A receptors at therapeutically relevant concentrations.[1] PET imaging studies in non-human primates confirmed very low D2 receptor occupancy (<10%), even at high doses.[5]

Quantitative Pharmacological Profile

In vitro studies have extensively characterized ulotaront's binding affinity and functional activity across a wide range of CNS targets. The data highlight its potency and selectivity for TAAR1 and 5-HT1A receptors.

Table 1: Receptor Binding and Functional Activity of Ulotaront

| Receptor Target | Parameter | Value (µM) | Reference |

|---|---|---|---|

| TAAR1 | EC50 (functional agonism) | 0.14 | [1][5] |

| Emax (functional agonism) | 101% (Full Agonist) | [1][5] | |

| 5-HT1A | Ki (binding affinity) | 0.28 | [1] |

| EC50 (functional agonism) | 2.3 | [1][5] | |

| Emax (functional agonism) | 75% (Agonist) | [1][5] | |

| 5-HT1B | Ki (binding affinity) | 1.9 | [1] |

| EC50 (functional agonism) | 15.6 | [1][5] | |

| Emax (functional agonism) | 22% (Weak Partial Agonist) | [1][5] | |

| 5-HT1D | Ki (binding affinity) | 1.13 | [1] |

| EC50 (functional agonism) | 0.262 | [5][10] | |

| Emax (functional agonism) | 57% (Partial Agonist) | [5][10] | |

| 5-HT7 | Ki (binding affinity) | 0.03 | [1] |

| EC50 (functional agonism) | 6.7 | [1][5] | |

| Emax (functional agonism) | 41% (Weak Partial Agonist) | [1][5] | |

| Dopamine D2 | Occupancy (in vivo, primate PET) | < 10% | [5] |

| | EC50 (cAMP functional assay) | 10.44 (Weak Partial Agonist) |[5][10] |

Downstream Signaling and Neurobiological Effects

Ulotaront's engagement of TAAR1 and 5-HT1A receptors initiates a cascade of downstream effects that modulate key neural circuits implicated in psychosis.

Modulation of Dopaminergic and Serotonergic Pathways

Electrophysiology studies using brain slices have been pivotal in dissecting the distinct roles of TAAR1 and 5-HT1A agonism.[7][10]

-

Ventral Tegmental Area (VTA): In the VTA, ulotaront reduces the firing rate of dopamine neurons. This inhibitory effect is attenuated by a TAAR1 antagonist but not a 5-HT1A antagonist, indicating that ulotaront's modulation of the mesolimbic dopamine pathway is mediated primarily by TAAR1 activation.[5][10]

-

Dorsal Raphe Nucleus (DRN): Conversely, in the DRN, ulotaront inhibits the firing of serotonin neurons. This effect is fully reversed by a 5-HT1A antagonist but not a TAAR1 antagonist, demonstrating that its action on the serotonergic system is driven by 5-HT1A agonism.[5][10]

Indirect Modulation of Dopamine D2 Receptors

While ulotaront does not directly block D2 receptors, preclinical evidence suggests it may indirectly modulate their function. TAAR1 can form heterodimers with D2 receptors, and TAAR1 activation is proposed to modulate D2R signaling through a beta-arrestin2-dependent Akt/GSK3beta signaling cascade.[5][10] This provides a potential mechanism to "fine-tune" striatal dopamine signaling without direct receptor blockade, thereby avoiding the associated side effects.[5]

Effects on Glutamatergic Neurotransmission

Ulotaront also impacts the glutamatergic system, which is known to be dysregulated in schizophrenia. Studies have shown that ulotaront can regulate the balance of excitation and inhibition in the striatum by specifically modulating spontaneous glutamatergic, but not GABAergic, synaptic transmission.[11] Furthermore, its effects on hippocampal and cortical activity may normalize downstream dopamine function in the striatum.[11] This modulation of the cortico-striatal glutamate (B1630785) pathway may be relevant to its potential effects on negative and cognitive symptoms.[11]

Key Experimental Methodologies

The elucidation of ulotaront's mechanism of action has relied on a range of sophisticated preclinical and clinical experimental protocols.

-

In Vitro Receptor Profiling:

-

Radioligand Binding Assays: Performed to determine the binding affinity (Ki) of ulotaront for a wide panel of receptors, ion channels, and transporters. In an initial screening, ulotaront at 10 µM was tested for its ability to inhibit >50% of specific radioligand binding at various serotonin, adrenergic, and dopamine receptors.[5]

-

Functional Assays: Follow-up functional assays, such as cAMP production and β-arrestin recruitment assays, were used to determine the functional activity (EC50 and Emax) of ulotaront at its primary targets (e.g., TAAR1, 5-HT1A) and to confirm its lack of antagonist activity at D2 and 5-HT2A.[5][10]

-

-

Ex Vivo Electrophysiology:

-

Whole-Cell Patch-Clamp Recordings: These experiments were conducted on isolated mouse brain slices containing the VTA or DRN. Ulotaront was applied to the slices, and changes in the neuronal firing rate were recorded. To determine the receptor mediating the effect, specific antagonists (e.g., WAY-100635 for 5-HT1A, EPPTB for TAAR1) were co-applied to assess if they could reverse ulotaront's inhibitory action.[7][10]

-

-

In Vivo Behavioral Models:

-

In Vivo Target Engagement:

-

Positron Emission Tomography (PET): To confirm the lack of D2 receptor interaction in a translational model, PET imaging was conducted in anesthetized baboons using the D2/D3 radiotracer [18F]fallypride. The level of D2 receptor occupancy was measured after administration of ulotaront to demonstrate its low potential for direct D2 binding in the brain.[5]

-

-

Pharmacokinetic Studies:

-

In Vitro ADME: A full profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties was established using standard in vitro methods, including assessments of solubility, permeability (e.g., Caco-2 assays), plasma protein binding, and metabolism by recombinant human CYP enzymes and human liver microsomes.[12][13]

-

Preclinical Pharmacokinetics: Plasma and brain concentrations of ulotaront were determined in rodent species following single oral, intravenous, and intraperitoneal administrations to establish its bioavailability, half-life, volume of distribution, and ability to penetrate the blood-brain barrier.[12][13]

-

Conclusion

Ulotaront hydrochloride represents a potential breakthrough in the pharmacotherapy of schizophrenia and other serious mental illnesses. Its mechanism of action, centered on the dual agonism of TAAR1 and 5-HT1A receptors and a notable lack of D2 receptor antagonism, distinguishes it from all currently available antipsychotics.[1][4] This unique pharmacological profile, elucidated through extensive preclinical characterization, provides a strong rationale for its potential to treat a broader range of schizophrenia symptoms with an improved safety and tolerability profile. While recent Phase 3 trials in acute schizophrenia did not meet their primary endpoints, the novel mechanism of ulotaront continues to be an important area of investigation for neuropsychiatric disorders.[8][14]

References

- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biospace.com [biospace.com]

- 3. Otsuka and Sunovion Initiate Clinical Development of Ulotaront for the Adjunctive Treatment of Major Depressive Disorder | Otsuka US [otsuka-us.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. What is Ulotaront used for? [synapse.patsnap.com]

- 7. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of Ulotaront did not meet the primary endpoints [synapse.patsnap.com]

- 9. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. trial.medpath.com [trial.medpath.com]

An In-Depth Technical Guide to the Pharmacology and Toxicology of Ulotaront Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulotaront hydrochloride (formerly SEP-363856) is an investigational psychotropic agent representing a novel class of drugs for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] Its unique mechanism of action, which deviates from the dopamine (B1211576) D2 receptor antagonism characteristic of current antipsychotics, has positioned it as a promising candidate with the potential for an improved safety and tolerability profile.[2][3][[“]] This technical guide provides a comprehensive overview of the pharmacology and toxicology of ulotaront, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to support further research and development.

Pharmacology

Mechanism of Action

Ulotaront is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1][3][[“]] Unlike conventional antipsychotics, it has no significant affinity for or functional activity at dopamine D2 or serotonin 5-HT2A receptors, which are the primary targets of currently available treatments.[3] This novel mechanism is thought to underlie its antipsychotic effects while potentially avoiding the motor and metabolic side effects associated with D2 receptor blockade.[1][[“]]

TAAR1 is a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[5] Activation of TAAR1 is believed to normalize dopamine signaling, which is dysregulated in schizophrenia.[6] The concomitant agonism at 5-HT1A receptors may contribute to the anxiolytic and antidepressant-like effects observed in preclinical models.[3]

Receptor Binding and Functional Activity

In vitro studies have characterized the binding affinity and functional potency of ulotaront at its primary targets and a range of other receptors.

Table 1: Ulotaront In Vitro Receptor Binding Affinities (Ki)

| Receptor | Ki (µM) |

| Serotonin 5-HT1A | 0.28[3] |

| Serotonin 5-HT1B | 1.9[3] |

| Serotonin 5-HT1D | 1.13[3] |

| Serotonin 5-HT7 | 0.03[3] |

Table 2: Ulotaront In Vitro Functional Activity (EC50 and Emax)

| Receptor | Assay Type | EC50 (µM) | Emax (%) |

| TAAR1 | Agonist | 0.14[3] | 101[3] |

| Serotonin 5-HT1A | Agonist | 2.3[3] | 75[3] |

| Serotonin 5-HT1B | Weak Agonist | 15.6[3] | 22[3] |

| Serotonin 5-HT7 | Weak Agonist | 6.7[3] | 41[3] |

Signaling Pathways

Ulotaront's therapeutic effects are initiated through the activation of TAAR1 and 5-HT1A receptors, which trigger distinct downstream signaling cascades.

Pharmacokinetics and Metabolism

Ulotaront exhibits favorable pharmacokinetic properties, characterized by rapid absorption and good brain penetration.[7][8]

Table 3: Summary of Ulotaront Pharmacokinetic Parameters

| Parameter | Value | Species |

| Bioavailability | >70% | Preclinical Species[7][8] |

| Tmax | 2.8 hours (median) | Human[3] |

| Half-life (t1/2) | 7 hours (median effective) | Human[3] |

| Protein Binding | <22% (unbound fraction >78%) | Human, Animal[3] |

| Brain-to-Plasma Ratio | ≥ 2 (rat), ≥ 4 (mouse) | Rodent[3] |

Ulotaront is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[7][8]

Toxicology

The toxicological profile of ulotaront has been evaluated in a range of preclinical studies. Due to the proprietary nature of drug development, specific No Observed Adverse Effect Level (NOAEL) values from pivotal GLP-compliant toxicology studies are not publicly available. The following sections summarize the available information on the safety assessment of ulotaront.

Safety Pharmacology

Safety pharmacology studies are designed to assess the potential for adverse effects on vital organ systems.[1][9]

-

Cardiovascular System: In a thorough QT study, ulotaront did not demonstrate any clinically relevant QTc prolongation at supratherapeutic doses.[10][11] The half-maximal inhibitory concentration (IC50) for the hERG channel was found to be 958.5 µM, a concentration significantly higher than clinically relevant plasma levels.[10]

-

Central Nervous System (CNS): Preclinical studies, such as the Irwin test, are conducted to evaluate effects on behavior, coordination, and overall neurological function.[9] While specific results for ulotaront in these tests are not detailed in the public domain, clinical trials have not reported significant CNS-related adverse events beyond those observed with placebo.[3]

-

Respiratory System: Respiratory function is typically assessed using methods like whole-body plethysmography in conscious animals.[12][13] Publicly available data does not contain specific results from these studies for ulotaront.

Repeat-Dose Toxicity

Chronic toxicity studies in both rodent and non-rodent species are essential for determining the long-term safety of a drug candidate. While detailed findings from these studies on ulotaront are not publicly disclosed, the progression of the compound to Phase 3 clinical trials suggests that an acceptable safety margin was established.

Genotoxicity

A battery of in vitro and in vivo assays is used to assess the genotoxic potential of a new chemical entity. This typically includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In Vitro Chromosomal Aberration Assay: To assess structural chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Test: To evaluate chromosomal damage in a whole animal model.[14]

The specific results of these genotoxicity studies for ulotaront are not publicly available.

Carcinogenicity

Two-year carcinogenicity studies in rodents (typically rats and mice) are conducted to evaluate the tumorigenic potential of a drug.[10][15] The results of these long-term studies for ulotaront have not been publicly released.

Developmental and Reproductive Toxicology (DART)

DART studies are performed to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[16][17] These studies are typically conducted in rats and rabbits.[18][19][20] The findings from DART studies for ulotaront are not available in the public domain.

Experimental Protocols

Detailed experimental protocols are critical for the replication and interpretation of scientific findings. The following provides an overview of the methodologies typically employed in the pharmacological and toxicological evaluation of a compound like ulotaront.

In Vitro Pharmacology Assays

Radioligand Binding Assay (General Protocol):

-

Membrane Preparation: Cells stably or transiently expressing the receptor of interest (e.g., TAAR1 or 5-HT1A) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated through centrifugation.[13][21]

-

Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]-labeled antagonist) and varying concentrations of the unlabeled test compound (ulotaront).[[“]]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[[“]]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[[“]]

cAMP Functional Assay (General Protocol):

-

Cell Culture: Cells expressing the G-protein coupled receptor of interest are seeded in microplates.[22]

-

Compound Treatment: The cells are treated with varying concentrations of the test compound. For Gs-coupled receptors like TAAR1, this will stimulate cAMP production. For Gi/o-coupled receptors like 5-HT1A, an adenylate cyclase activator (e.g., forskolin) is added, and the ability of the test compound to inhibit this stimulated cAMP production is measured.[22]

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, often based on competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[22]

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax.

Preclinical Toxicology Studies

Repeat-Dose Toxicity Study (General Design):

-

Animal Model: Two species are typically used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

-

Dose Administration: The test article is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days, 3 months, 6 months, or 9 months).[8]

-

Dose Groups: Multiple dose groups (low, mid, high) and a vehicle control group are included.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Terminal Procedures: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined for gross and microscopic pathology.

-

NOAEL Determination: The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no adverse treatment-related findings are observed.

Conclusion

This compound represents a significant advancement in the field of psychopharmacology, offering a novel mechanism of action with the potential for improved efficacy and a more favorable safety profile compared to existing antipsychotic medications. Its dual agonism at TAAR1 and 5-HT1A receptors provides a multifaceted approach to modulating key neurotransmitter systems implicated in schizophrenia. While the publicly available data on its preclinical toxicology is limited, the progression to late-stage clinical trials indicates a promising benefit-risk profile. Further disclosure of detailed toxicological findings and comprehensive experimental protocols will be invaluable to the scientific community for a complete understanding of this innovative therapeutic agent.

References

- 1. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-year carcinogenicity studies with the oral direct thrombin inhibitor ximelagatran in the rat and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of whole body and head out plethysmography using respiratory stimulant and depressant in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2018 and 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of embryo-fetal developmental toxicity studies performed for recent FDA-approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research-portal.uu.nl [research-portal.uu.nl]

- 19. An embryo-fetal development toxicity study with dimethylaminoethyl ginkgolide B in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Embryo-fetal development studies with the dietary supplement vinpocetine in the rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Discovery and Development of Ulotaront Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth summary of the discovery, mechanism of action, preclinical pharmacology, and clinical development of ulotaront hydrochloride. It is intended for scientific professionals engaged in neuroscience research and drug development.

Discovery: A Phenotypic, Target-Agnostic Approach

Experimental Protocol: The SmartCube® Platform

-

Compound Administration: Test compounds are administered to mice (typically via intraperitoneal injection) a set time before introducing them to the testing environment.[6]

-

Automated Behavioral Challenges: Each mouse is placed in the SmartCube® apparatus, which presents a series of automated challenges over a standardized period (e.g., 45 minutes). These challenges are designed to elicit a wide range of spontaneous and evoked behaviors and can include anxiogenic and startling stimuli delivered by mechanical actuators.[6][10]

Mechanism of Action

Signaling Pathways

-

TAAR1 Agonism: TAAR1 is a G-protein coupled receptor (GPCR) that couples primarily to Gαs proteins.[11][12] Activation by ulotaront leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[8][12] This signaling cascade can modulate dopamine (B1211576) neuron activity. Electrophysiology studies have shown that TAAR1 activation decreases the firing of dopamine neurons in the ventral tegmental area (VTA), potentially by reducing glutamatergic excitatory inputs and modulating intrinsic excitability.[13]

Preclinical Pharmacology

Ulotaront has undergone extensive preclinical characterization to define its receptor interaction profile, pharmacokinetic properties, and efficacy in animal models.

Data Presentation: In Vitro and Pharmacokinetic Profiles

The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Receptor Profiling of Ulotaront

| Target | Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Human TAAR1 | Functional (cAMP) | EC50 | 0.14 µM | [3] |

| Emax | 101% | [3] | ||

| Human TAAR1 | Functional (BRET) | EC50 | 38 nM | [2] |

| Emax | 109% | [2] | ||

| Human 5-HT1A | Binding | Ki | 0.28 µM | [3] |

| Functional (cAMP) | EC50 | 2.3 µM | [3] | |

| Emax | 75% | [3] | ||

| Human 5-HT1D | Binding | Ki | 1.13 µM | [3] |

| Functional | EC50 | 0.26 µM | [9] | |

| Emax | 57% | [9] | ||

| Human 5-HT7 | Binding | Ki | 0.03 µM | [3] |

| Functional | EC50 | 6.7 µM | [9] | |

| Emax | 41% | [9] | ||

| Human D2 | Functional (cAMP) | EC50 | 10.4 µM | [9] |

Note: Variations in EC50 values for TAAR1 are likely due to different functional assay methodologies (e.g., traditional cAMP accumulation vs. BRET).

Table 2: Preclinical Pharmacokinetic Parameters of Ulotaront

| Parameter | Mouse | Rat | Dog | Monkey | Reference(s) |

|---|---|---|---|---|---|

| Bioavailability (Oral) | >70% | >70% | >70% | >70% | [6] |

| T1/2 (Half-life) | ~1.5 h | 2-4 h | ~2.5 h | ~2.5 h | [6] |

| Clearance (CL) | 43 mL/min/kg | 12-20 mL/min/kg | ~15 mL/min/kg | ~20 mL/min/kg | [6] |

| Volume of Distribution (Vd) | ~3.5 L/kg | ~3.5 L/kg | ~3.5 L/kg | ~3.5 L/kg | [6] |

| Brain/Plasma Ratio | ~2.0 | ~2.0 | N/A | N/A |[6] |

Summary: Ulotaront exhibits properties of a Biopharmaceutics Classification System (BCS) Class 1 compound, with high solubility and high permeability. It shows rapid absorption, good bioavailability across species, and excellent penetration of the blood-brain barrier.[6]

Experimental Protocols

This protocol describes a typical method for assessing Gs- or Gi-coupled receptor activation.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and stably transfected to express the human TAAR1 or 5-HT1A receptor.[14]

-

Assay Preparation: Cells are plated in multi-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]

-

Compound Incubation: Cells are treated with increasing concentrations of ulotaront (or a reference agonist) and incubated for a specified time (e.g., 60 minutes) at 37°C.[14]

-

Cell Lysis & cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular concentration of cAMP is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14]

-

Data Analysis: The amount of cAMP produced is plotted against the compound concentration, and a dose-response curve is fitted using non-linear regression to determine EC50 and Emax values. For Gi-coupled receptors like 5-HT1A, the assay measures the inhibition of forskolin-stimulated cAMP production.

This protocol outlines a general approach for measuring the effect of a compound on neuronal activity in a specific brain region.

-

Animal Preparation: A rodent (rat or mouse) is anesthetized (e.g., with isoflurane (B1672236) or urethane) and placed in a stereotaxic frame. A craniotomy is performed over the VTA.[13][15]

-

Electrode Placement: A recording microelectrode (e.g., glass micropipette) is lowered into the VTA at precise stereotaxic coordinates. Dopamine neurons are identified based on their characteristic electrophysiological properties, such as a slow, regular firing rate and a long-duration action potential with a broad waveform.[15][16]

-

Baseline Recording: Once a stable, spontaneously active dopamine neuron is identified, its baseline firing rate is recorded for a stable period.

-

Drug Administration: Ulotaront is administered systemically (e.g., intravenously or intraperitoneally).

-

Post-Dose Recording: The neuron's firing rate is continuously recorded to measure any changes from baseline following drug administration. The degree of inhibition or excitation is quantified over time.[13]

Clinical Development

Ulotaront advanced into clinical trials for schizophrenia based on its promising and unique preclinical profile. It was granted Breakthrough Therapy Designation by the U.S. FDA in 2019 following positive Phase 2 results.[2]

Phase 2 Efficacy Study (NCT02969382)

Phase 3 Program (DIAMOND 1 & 2)

Two pivotal 6-week, randomized, double-blind, placebo-controlled Phase 3 studies (DIAMOND 1 - NCT04072354; DIAMOND 2 - NCT04092686) were conducted in adults with acute psychosis. Both studies failed to meet their primary endpoint of demonstrating a statistically significant reduction in PANSS total score compared to placebo. A large placebo effect was noted in both trials, which may have masked the therapeutic effect of the drug.[11]

Data Presentation: Clinical Efficacy

Table 3: Summary of Key Clinical Trial Efficacy Data (Change in PANSS Total Score)

| Study | Treatment Group | N | Baseline Mean PANSS | LS Mean Change from Baseline | Difference vs. Placebo (p-value) | Reference(s) |

|---|---|---|---|---|---|---|

| Phase 2 (4-Week) | Ulotaront (50-75 mg) | 120 | 101.4 | -17.2 | -7.5 (p=0.001) | [12][17] |

| Placebo | 125 | 99.7 | -9.7 | - | [12][17] | |

| DIAMOND 1 (6-Week) | Ulotaront (50 mg) | ~146 | ~100 | -16.9 | +2.4 (NS) | [11] |

| Ulotaront (75 mg) | ~145 | ~100 | -19.6 | -0.3 (NS) | [11] | |

| Placebo | ~144 | ~100 | -19.3 | - | [11] | |

| DIAMOND 2 (6-Week) | Ulotaront (75 mg) | ~155 | ~100 | -16.4 | -2.1 (NS) | [11] |

| Ulotaront (100 mg) | ~154 | ~100 | -18.1 | -3.8 (NS) | [11] |

| | Placebo | ~155 | ~100 | -14.3 | - |[11] |

LS Mean = Least Squares Mean; NS = Not Significant.

Conclusion

This compound is a first-in-class TAAR1 agonist whose discovery was enabled by an innovative, target-agnostic phenotypic screening platform. Its unique mechanism of action, distinct from all other approved antipsychotics, generated significant interest as a potential new paradigm for treating schizophrenia, particularly given its favorable side-effect profile in early trials. While it demonstrated a statistically significant and clinically meaningful effect in a Phase 2 study, the subsequent pivotal Phase 3 trials did not meet their primary endpoints, highlighting the complexities and challenges of clinical development in psychiatry, including the significant impact of placebo response. Despite this setback in schizophrenia, the development of ulotaront has provided invaluable insights into TAAR1 and 5-HT1A pharmacology. Its ongoing investigation for other neuropsychiatric disorders, such as generalized anxiety disorder and major depressive disorder, underscores the continued scientific interest in this novel mechanism.[2][5]

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychogenics.com [psychogenics.com]

- 4. SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ulotaront, a Trace Amine-Associated Receptor 1/Serotonin 5-HT1A Agonist, in Patients With Parkinson Disease Psychosis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychogenics.com [psychogenics.com]

- 7. psychogenics.com [psychogenics.com]

- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. Highthroughtput analysis of behavior for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAAR1 dependent and independent actions of the potential antipsychotic and dual TAAR1/5-HT1A receptor agonist SEP-363856 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]

Ulotaront Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulotaront hydrochloride, a novel psychotropic agent, is currently under investigation as a promising therapeutic for schizophrenia and other neuropsychiatric disorders. Its unique mechanism of action, primarily as an agonist of the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 5-HT1A receptor, distinguishes it from conventional antipsychotics that predominantly target dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of key experimental data are presented in tabular format for clarity and comparative analysis. Furthermore, this document outlines the methodologies for critical experiments and visualizes the principal signaling pathways and experimental workflows using Graphviz diagrams, offering a detailed resource for researchers and drug development professionals in the field of neuroscience and psychopharmacology.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of ulotaront. The chemical structure of the active moiety, ulotaront, is characterized by a thieno[2,3-c]pyran core with a methylaminomethyl substituent at the chiral center.

Chemical Structure:

-

IUPAC Name: 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride[1]

-

CAS Number: 1310422-41-3[2]

-

Molecular Formula: C₉H₁₄ClNOS[1]

-

Molecular Weight: 219.73 g/mol [1]

-

SMILES: CNC[C@H]1C2=C(CCO1)C=CS2.Cl[1]

-

InChI: InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1[1]

-

InChIKey: JRDQGVVFSHRVTL-QRPNPIFTSA-N[1]

A summary of the known physicochemical properties of ulotaront and its hydrochloride salt is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid powder | --INVALID-LINK-- |

| Aqueous Solubility | pH 1.2: 423.5 ± 1.8 mg/mL | --INVALID-LINK-- |

| pH 4.5: 434.4 ± 0.9 mg/mL | --INVALID-LINK-- | |

| pH 6.8: 437.7 ± 2.7 mg/mL | --INVALID-LINK-- | |

| Solubility in Organic Solvents | Soluble in DMSO | --INVALID-LINK-- |

| Permeability | High permeability | [3] |

| Predicted logP (Ulotaront base) | 0.9 | [4] |

| pKa (Predicted) | Not explicitly available in searched literature. | |

| Melting Point | Not explicitly available in searched literature. |

Pharmacological Properties and Mechanism of Action

Ulotaront exhibits a novel mechanism of action for an antipsychotic agent, functioning primarily as an agonist at two G-protein coupled receptors: TAAR1 and the 5-HT1A receptor.[5] Unlike currently marketed antipsychotics, it does not exert its effects through the antagonism of dopamine D2 or serotonin 5-HT2A receptors.[5][6]

Receptor Binding and Functional Activity

Ulotaront is a full agonist at the human TAAR1 receptor and a partial agonist at the human 5-HT1A receptor.[3] Its affinity and functional potency at these and other receptors have been characterized in various in vitro assays. A summary of these pharmacological parameters is presented in Table 2.

Table 2: In Vitro Pharmacological Profile of Ulotaront

| Target | Parameter | Value (µM) | Reference |

| Human TAAR1 | EC₅₀ | 0.14 | [3] |

| Eₘₐₓ | 101% | [3] | |

| Human 5-HT1A | Kᵢ | 0.28 | [3] |

| EC₅₀ | 2.3 | [3] | |

| Eₘₐₓ | 75% | [3] | |

| Human 5-HT1B | Kᵢ | 1.9 | [3] |

| EC₅₀ | 15.6 | [3] | |

| Eₘₐₓ | 22% | [3] | |

| Human 5-HT1D | Kᵢ | 1.13 | [3] |

| Human 5-HT7 | Kᵢ | 0.03 | [3] |

| EC₅₀ | 6.7 | [3] | |

| Eₘₐₓ | 41% | [3] |

Signaling Pathways

The agonism of ulotaront at TAAR1 and 5-HT1A receptors initiates distinct downstream signaling cascades that are thought to underlie its therapeutic effects.

TAAR1 Signaling: TAAR1 is known to couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling pathway is believed to modulate the activity of dopaminergic neurons, contributing to the regulation of dopamine neurotransmission.

5-HT1A Signaling: The 5-HT1A receptor is coupled to the Gi/o protein.[8] Its activation by ulotaront leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is implicated in the modulation of serotonergic and other neurotransmitter systems.

References

- 1. This compound | C9H14ClNOS | CID 139415154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ulotaront | C9H13NOS | CID 89532783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ulotaront: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Role of Trace Amine-Associated Receptor 1 (TAAR1) Agonism in the Therapeutic Effects of Ulotaront Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulotaront hydrochloride (formerly SEP-363856) represents a novel, first-in-class psychotropic agent under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] Its mechanism of action marks a significant departure from conventional antipsychotics, which primarily rely on dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1][3] Ulotaront's therapeutic effects are principally mediated through its agonist activity at the trace amine-associated receptor 1 (TAAR1), with an additional contribution from serotonin 5-HT1A receptor agonism.[3][4][5] This technical guide provides an in-depth examination of the critical role of TAAR1 agonism in Ulotaront's pharmacological profile, summarizing preclinical and clinical data, detailing key experimental methodologies, and visualizing the underlying molecular and systemic pathways.

Introduction: A Paradigm Shift in Antipsychotic Development

For decades, the mainstay of schizophrenia treatment has been the blockade of D2 receptors. While effective for positive symptoms, this approach often fails to address negative and cognitive symptoms and is associated with significant motor and metabolic side effects.[2][6] Ulotaront was identified through a target-agnostic, phenotypic screening approach designed to find compounds with antipsychotic-like activity in vivo but without D2 or 5-HT2A antagonism.[4][5][7] This led to the discovery of its potent agonism at TAAR1, a G-protein-coupled receptor (GPCR) that modulates monoaminergic and glutamatergic neurotransmission.[5][8] As a TAAR1 agonist, Ulotaront offers a fundamentally different strategy for treating schizophrenia by regulating, rather than blocking, key neurotransmitter systems implicated in the disorder's pathophysiology.[6][9] In 2019, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy Designation to Ulotaront for the treatment of schizophrenia.[2][10]

Pharmacological Profile of Ulotaront

Ulotaront's unique clinical profile stems from its distinct receptor binding and functional activity. It is a potent agonist at human TAAR1 and also demonstrates agonist activity at the 5-HT1A receptor. Crucially, it shows negligible binding or functional antagonism at D2 receptors, which is believed to underpin its favorable side effect profile.[2][3]

Quantitative In Vitro Pharmacology

The following tables summarize the in vitro functional potency and receptor binding affinities of Ulotaront.

Table 1: Functional Agonist Potency of Ulotaront

| Receptor Target | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |

|---|---|---|---|---|

| Human TAAR1 | cAMP Accumulation | 38 nM | 109% (Full Agonist) | [3] |

| Human TAAR1 | Gαs Recruitment | pEC₅₀ = 6.08 ± 0.22 | 96.4% ± 15.26 | [2] |

| Human 5-HT1A | Functional Assay | Potency is several orders of magnitude lower than at TAAR1 | Partial Agonist |[2] |

Table 2: Receptor Binding Affinity of Ulotaront

| Receptor Target | Assay Type | Affinity (Kᵢ) | Source |

|---|---|---|---|

| Dopamine D2 | Radioligand Binding | Very low affinity; <10% occupancy at high concentrations | [2] |

| Serotonin 5-HT2A | Radioligand Binding | Not a primary target |[3] |

The TAAR1 Signaling Pathway and Modulation of Neurotransmission

TAAR1 is a GPCR expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), as well as in limbic and cortical areas.[8][11] It functions as a negative modulator of monoamine transmission.[9] Upon activation by an agonist like Ulotaront, TAAR1 primarily couples to the G-protein Gαs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the modulation of dopamine, serotonin, and glutamate (B1630785) neurotransmission, which are dysregulated in schizophrenia.[6][11]

Caption: TAAR1 signaling cascade initiated by Ulotaront agonism.

Preclinical Evidence: Linking TAAR1 Agonism to Antipsychotic-like Effects

Preclinical studies have been instrumental in elucidating the role of TAAR1 agonism in Ulotaront's effects.

-

Behavioral Models: Ulotaront demonstrated an antipsychotic-like profile in models such as phencyclidine (PCP)-induced hyperactivity and deficits in social interaction.[5]

-

Neurochemical Modulation: TAAR1 agonism by Ulotaront attenuates the ketamine-induced increase in striatal dopamine synthesis capacity, suggesting it can normalize presynaptic dopamine dysfunction.[4][5] This contrasts with traditional antipsychotics that block postsynaptic dopamine receptors.[6]

-

Electrophysiology: Whole-cell patch-clamp recordings in brain slices showed that Ulotaront inhibits neuronal firing in the VTA and DRN, the origins of major dopamine and serotonin pathways, respectively.[5] The effect in the VTA is mediated by TAAR1, while the DRN effect is mediated by 5-HT1A receptors.[2]

-

Glutamatergic Regulation: Recent studies show Ulotaront also modulates the glutamatergic system. It reduces spontaneous glutamatergic synaptic transmission in the striatum and hippocampus, which may help normalize aberrant glutamate function associated with schizophrenia.[12]

Key Experimental Protocols and Workflows

Characterizing the pharmacology of Ulotaront involves a suite of in vitro and in vivo assays.

In Vitro Functional Assay: cAMP Accumulation

This assay quantifies the ability of a compound to activate a Gαs-coupled receptor like TAAR1.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Ulotaront as a TAAR1 agonist.

-

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293) is engineered to express the human TAAR1 receptor.

-

Compound Incubation: Cells are incubated with varying concentrations of Ulotaront. A known agonist (e.g., β-phenylethylamine) is used as a positive control.

-

Cell Lysis: After incubation, cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against Ulotaront concentration. The EC₅₀ and Eₘₐₓ values are calculated from this curve using non-linear regression.

-

Caption: Workflow for a cAMP accumulation functional assay.

Ex Vivo Electrophysiology: Whole-Cell Patch Clamp

This technique measures the electrical activity of individual neurons to assess the direct impact of a compound on neuronal excitability.

-

Objective: To determine if Ulotaront modulates the firing rate of dopamine neurons in the VTA.

-

Methodology:

-

Slice Preparation: The brain of a rodent is rapidly dissected, and thin slices (e.g., 250 µm) containing the VTA are prepared.

-

Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A glass micropipette is used to form a high-resistance seal ("gigaseal") with the membrane of a single VTA neuron.

-

Baseline Measurement: The spontaneous firing rate of the neuron is recorded under baseline conditions.

-

Drug Application: Ulotaront is applied to the slice via the perfusion solution.

-

Post-Drug Measurement: Changes in the neuron's firing rate and other electrical properties are recorded. Antagonists can be co-applied to confirm the receptor-mediated nature of the effect.

-

Clinical Evidence and the Role of TAAR1 Agonism

Clinical trials have evaluated the efficacy and safety of Ulotaront in patients with schizophrenia.

Efficacy in Schizophrenia

A Phase 2 study demonstrated that Ulotaront was associated with a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[4] Subsequent open-label extensions showed continued improvement in symptoms.[4] However, two pivotal Phase 3 studies (DIAMOND 1 and DIAMOND 2) did not meet their primary endpoint of a statistically significant reduction in PANSS total score versus placebo, which was attributed in part to an unusually high placebo response.[10][13] A dose-response meta-analysis suggests that a 100 mg dose may provide the greatest efficacy.[14][15]

Table 3: Summary of Key Clinical Efficacy Data

| Study Phase | Primary Endpoint | Result | Noteworthy Finding | Source |

|---|---|---|---|---|

| Phase 2 (4-week) | Change in PANSS Total Score | Significant improvement (p < 0.001) vs. placebo | Effect size (ES): 0.45. Improvements also seen in negative symptoms. | [4] |

| Phase 3 (DIAMOND 1) | Change in PANSS Total Score at Week 6 | Not met. No statistical superiority to placebo. | High placebo response observed. | [10][13] |

| Phase 3 (DIAMOND 2) | Change in PANSS Total Score at Week 6 | Not met. No statistical superiority to placebo. | Numerical improvement larger than placebo, but not statistically significant. | [10][13] |

| Dose-Response Meta-Analysis | PANSS Total Score Improvement | 100 mg dose showed greatest improvement (SMD = -0.23) | Favorable efficacy for both positive (SMD = -0.30) and negative (SMD = -0.28) symptoms at 100 mg. |[14][15] |

Safety and Tolerability: The TAAR1 Advantage

A key differentiator for Ulotaront is its safety profile, which is consistent with its non-D2 antagonist mechanism. Across clinical studies, Ulotaront has been generally well-tolerated, with an incidence of adverse events comparable to or lower than placebo in the Phase 2 trial.[4] Critically, it is not associated with the extrapyramidal symptoms (EPS), hyperprolactinemia, or significant weight gain and metabolic disturbances that are common with current antipsychotics.[1][2] This favorable profile is a direct consequence of activating the TAAR1 pathway instead of blocking D2 receptors.

The Dual Agonist Hypothesis: A Synergistic Mechanism

While TAAR1 agonism is the primary driver of Ulotaront's effects, its partial agonism at 5-HT1A receptors is also considered a key contributor to its overall therapeutic profile. 5-HT1A agonism is known to have anxiolytic and antidepressant properties and can also modulate dopamine release. The combination of TAAR1 and 5-HT1A agonism is hypothesized to create a synergistic effect, addressing multiple symptom domains of schizophrenia through distinct but complementary pathways.

References

- 1. What is Ulotaront used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. A rundown of TAAR1 as a potential drug target for schizophrenia [lms.mrc.ac.uk]

- 7. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 as an emerging target for the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of Ulotaront did not meet the primary endpoints [synapse.patsnap.com]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]

- 14. researchgate.net [researchgate.net]

- 15. Trajectory of efficacy and safety across ulotaront dose levels in schizophrenia: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Ulotaront Hydrochloride with the Serotonin 5-HT1A Receptor

Affiliation: Google Research

Abstract

Ulotaront (SEP-363856) is an investigational psychotropic agent, primarily characterized as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, with significant secondary agonist activity at the serotonin (B10506) 5-HT1A receptor.[1][2][3] Developed for the treatment of schizophrenia, its novel mechanism of action, which notably lacks antagonism of dopamine (B1211576) D2 and serotonin 5-HT2A receptors, distinguishes it from current antipsychotic medications.[1][4] This technical guide provides a comprehensive overview of the interaction between ulotaront and the 5-HT1A receptor. It consolidates quantitative pharmacological data, details key experimental protocols used for its characterization, and illustrates the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropsychopharmacology and medicinal chemistry.

Introduction

Ulotaront emerged from a target-agnostic, phenotypic screening approach designed to identify compounds with antipsychotic-like profiles in vivo without the hallmark D2 receptor antagonism of existing treatments.[1][5] While its primary efficacy is attributed to TAAR1 agonism, extensive in vitro and in vivo studies have demonstrated that ulotaront also functions as a partial agonist at the 5-HT1A receptor.[1][6] This dual-receptor activity is believed to be integral to its overall therapeutic effects, potentially contributing to its efficacy against the negative and depressive symptoms of schizophrenia and its favorable safety profile.[1][3] This guide will dissect the 5-HT1A component of ulotaront's pharmacology.

Quantitative Pharmacological Data

The interaction of ulotaront with the human 5-HT1A receptor has been quantified through various in vitro assays. The following tables summarize its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax). Data for its primary target, TAAR1, and other serotonin receptors are included for comparative context.

Table 1: Ulotaront Binding Affinity (Ki) at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (µM) | Reference(s) |

| 5-HT1A | 0.28 | [1] |

| 5-HT1B | 1.9 | [1] |

| 5-HT1D | 1.13 | [1] |

| 5-HT7 | 0.03 | [1] |

Ki (Inhibitory Constant): Concentration of a ligand that blocks 50% of radioligand binding in a competition assay. A lower Ki value indicates higher binding affinity.

Table 2: Ulotaront Functional Activity (EC50, Emax) at Human TAAR1 and 5-HT Receptors

| Receptor | Parameter | Value | Classification | Reference(s) |

| 5-HT1A | EC50 | 2.3 µM | Partial Agonist | [1][6] |

| Emax | 75% | [1][6] | ||

| TAAR1 | EC50 | 0.038 - 0.14 µM | Full Agonist | [1][4][6][7] |

| Emax | 101 - 109% | [1][4][6][7] | ||

| 5-HT1B | EC50 | 15.6 µM | Weak Partial Agonist | [1][6] |

| Emax | 22% | [1][6] | ||

| 5-HT7 | EC50 | 6.7 µM | Weak Partial Agonist | [1] |

| Emax | 41% | [1] |

EC50 (Half Maximal Effective Concentration): Concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug. Values are relative to the response of an endogenous or reference full agonist.

These data demonstrate that ulotaront is a partial agonist at the 5-HT1A receptor with micromolar potency. Its affinity and functional potency at 5-HT1A are lower than its activity at its primary target, TAAR1.[2]

Signaling Pathways

The 5-HT1A receptor is a classic G-protein coupled receptor (GPCR) that couples primarily to inhibitory G proteins of the Gi/o family.[8][9][10] Agonist binding, including by ulotaront, initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Canonical 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors:

-

Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8][11] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

-

Gβγ Subunit: Can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which has an inhibitory effect on neuronal firing. It can also modulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade.[8][11]

Experimental Protocols & Methodologies

The characterization of ulotaront's interaction with the 5-HT1A receptor relies on standardized pharmacological assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (ulotaront) by measuring its ability to displace a radioactively labeled ligand that has a known high affinity for the 5-HT1A receptor.[12][13]

Objective: To determine the Ki of ulotaront for the 5-HT1A receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing human 5-HT1A receptors (e.g., HEK293 or CHO cells) or homogenized brain tissue from a region rich in 5-HT1A receptors (e.g., hippocampus).[14]

-

Radioligand: A tritiated 5-HT1A agonist or antagonist, such as [³H]8-OH-DPAT.

-

Test Compound: Ulotaront hydrochloride, dissolved and serially diluted.

-

Non-specific Control: A high concentration of a non-labeled, high-affinity 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with appropriate ions.

-

Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.[14]

Procedure:

-

Preparation: Prepare cell membranes via homogenization and centrifugation.[14]

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of ulotaront (or buffer for total binding, or non-specific control).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[14]

-

Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[14]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of ulotaront. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of ulotaront that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

cAMP Functional Assay

This cell-based assay measures the functional consequence of receptor activation. For the Gi-coupled 5-HT1A receptor, agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[15]

Objective: To determine the EC50 and Emax of ulotaront, confirming its agonist activity.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1) stably expressing the human 5-HT1A receptor.[16][17]

-

Stimulant: Forskolin (B1673556), an adenylyl cyclase activator, to raise basal cAMP levels to a measurable range.[15]

-

Test Compound: this compound, dissolved and serially diluted.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or luminescence (e.g., GloSensor).[17][18]

-

Instrumentation: A plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the 5-HT1A-expressing cells into a microplate (e.g., 384-well) and culture overnight.[16]

-

Compound Addition: Add serial dilutions of ulotaront to the cells.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for receptor-mediated inhibition of cAMP production.[19]

-

Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. The reagents typically involve a competitive immunoassay where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.[17]

-

Measurement: Read the plate using a compatible microplate reader. The signal generated is typically inversely proportional to the amount of cAMP produced in the cells.

-

Analysis: Plot the signal (or calculated cAMP concentration) against the log concentration of ulotaront. Use non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the inhibition achieved by a reference full agonist.

In Vivo Models of Antipsychotic-like Activity

Preclinical behavioral models are used to assess the antipsychotic potential of compounds and dissect the contribution of specific receptors. The phencyclidine (PCP)-induced hyperactivity model is commonly used, as PCP, an NMDA receptor antagonist, induces behavioral changes in rodents that mimic some symptoms of schizophrenia.[4][5]

Objective: To determine if ulotaront's activity in the PCP-induced hyperactivity model is partially mediated by 5-HT1A receptors.

Procedure:

-

Acclimation: Animals (mice or rats) are acclimated to the testing environment (e.g., open-field chambers).

-

Pre-treatment: A cohort of animals is pre-treated with the selective 5-HT1A antagonist WAY-100635. Another cohort receives a vehicle control.

-

Compound Administration: After a set time, both cohorts are treated with ulotaront or its vehicle.

-

PCP Challenge: After another interval, all animals are administered PCP to induce hyperlocomotion.[20]

-

Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.

-

Analysis: The locomotor activity of different treatment groups is compared. A reversal of PCP-induced hyperactivity by ulotaront indicates antipsychotic-like efficacy. If this effect is significantly reduced or blocked in the animals pre-treated with the 5-HT1A antagonist, it provides evidence that the 5-HT1A receptor is involved in ulotaront's mechanism of action in this model.[1]

Studies have shown that the effects of ulotaront in the mouse PCP-induced hyperactivity assay are partially attributed to 5-HT1A receptors.[1]

Evidence of Functional Interaction

Beyond binding and second messenger assays, electrophysiological studies provide direct evidence of ulotaront's functional agonism at 5-HT1A receptors in native neuronal circuits.

The dorsal raphe nucleus (DRN) contains the cell bodies of serotonergic neurons, which are densely populated with inhibitory 5-HT1A autoreceptors.[8]

-

Electrophysiology studies using whole-cell patch-clamp recordings in mouse brain slices have demonstrated that ulotaront induces inhibitory responses in DRN neurons.[2][3][5]

-

This inhibitory effect was significantly attenuated by the selective 5-HT1A antagonist WAY-100635, confirming that the action is mediated via 5-HT1A receptors.[2][3]

-

In contrast, ulotaront's inhibitory effects in the ventral tegmental area (VTA) were attenuated by a TAAR1 antagonist but not by the 5-HT1A antagonist, highlighting the distinct regional contributions of its two primary mechanisms.[3][5]

Conclusion

This compound is a dual agonist, acting as a full agonist at TAAR1 and a partial agonist at the serotonin 5-HT1A receptor. Quantitative in vitro data establish its binding affinity and functional potency at the 5-HT1A receptor, which are in the micromolar range. The activation of this Gi/o-coupled receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in neuronal inhibition. The functional relevance of this interaction is confirmed by electrophysiological data showing ulotaront-mediated inhibition of dorsal raphe nucleus neurons, an effect that is blocked by a 5-HT1A antagonist. Furthermore, in vivo behavioral studies suggest this 5-HT1A agonism contributes, at least in part, to its antipsychotic-like profile.[1] This secondary pharmacology is a critical component of ulotaront's overall mechanism and is hypothesized to contribute to its unique clinical profile, which is distinct from traditional D2-receptor antagonists.[3] A thorough understanding of this interaction is essential for the continued development and potential clinical application of this novel class of psychotropic agents.

References

- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resources.revvity.com [resources.revvity.com]

- 18. GloSensor™ cAMP Assay Protocol [promega.jp]

- 19. benchchem.com [benchchem.com]

- 20. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Ulotaront Hydrochloride: A Novel Agonist for Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ulotaront hydrochloride (SEP-363856) is a novel psychotropic agent under investigation for the treatment of schizophrenia.[1][2] It represents a potential paradigm shift in antipsychotic therapy due to its unique mechanism of action, which does not primarily involve the antagonism of dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, the cornerstone of current treatments.[3][4] Instead, ulotaront's therapeutic effects are thought to be mediated through its agonist activity at the trace amine-associated receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor.[1][3] This whitepaper provides a comprehensive overview of the preclinical evidence for ulotaront, focusing on its in vitro pharmacology, efficacy in animal models of schizophrenia, and the underlying experimental methodologies.

In Vitro Pharmacology: Receptor Binding and Functional Activity

Ulotaront's in vitro profile demonstrates a potent and full agonism at TAAR1, with a significant but less potent agonist activity at the 5-HT1A receptor.[[“]] Notably, it shows minimal to no significant binding or functional activity at dopamine D2 and serotonin 5-HT2A receptors, distinguishing it from typical and atypical antipsychotics.[[“]]

Table 1: In Vitro Receptor Binding Affinities and Functional Activity of Ulotaront

| Receptor Target | Parameter | Value (µM) | Reference |

| TAAR1 | EC50 | 0.14 | [[“]] |

| Emax | 101% (Full Agonist) | [[“]] | |

| 5-HT1A | Ki | 0.28 | [[“]] |

| EC50 | 2.3 | [[“]] | |

| Emax | 75% (Agonist) | [[“]] | |

| 5-HT1B | Ki | 1.9 | [[“]] |

| EC50 | 15.6 | [[“]] | |

| Emax | 22% (Weak Agonist) | [[“]] | |

| 5-HT1D | Ki | 1.13 | [[“]] |

| 5-HT7 | Ki | 0.03 | [[“]] |

| EC50 | 6.7 | [[“]] | |

| Emax | 41% (Weak Agonist) | [[“]] |

Preclinical Efficacy in Animal Models of Schizophrenia

Ulotaront has demonstrated a broad, antipsychotic-like profile in several rodent models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[[“]][6]

Table 2: Efficacy of Ulotaront in Preclinical Models of Schizophrenia

| Model | Species | Effect | Effective Dose (mg/kg, p.o.) | Reference |

| Phencyclidine (PCP)-Induced Hyperactivity | Mouse | Dose-dependent reduction in hyperlocomotion | 0.3, 1, 3 | [7] |

| Rat | Attenuation of hyperlocomotion | Minimal effective dose of 1 | [7] | |

| Prepulse Inhibition (PPI) of Acoustic Startle | Mouse | Dose-dependent increase in PPI | Minimal effective dose of 3 | [7] |

| Subchronic PCP-Induced Social Interaction Deficits | Rat | Increased social interaction time | 1, 3, 10 | [7] |

| MK-801-Induced Deficits in PPI | Mouse | Restoration of PPI | 10 | [7] |

| Subchronic PCP-Induced Cognitive Deficits (Novel Object Recognition) | Rat | Amelioration of cognitive impairments | 10 | [7] |

Key Experimental Protocols

Phencyclidine (PCP)-Induced Hyperactivity

This model is widely used to assess the potential antipsychotic activity of compounds against the positive symptoms of schizophrenia.

-

Animals: Male mice or rats.

-

Procedure: Animals are habituated to an open-field arena. Subsequently, they are administered the non-competitive NMDA receptor antagonist phencyclidine (PCP), which induces a state of hyperlocomotion. Ulotaront or vehicle is administered orally prior to the PCP injection.

-

Data Acquisition: Locomotor activity, including distance traveled and rearing frequency, is recorded using automated activity monitors.

-

Endpoint: A significant reduction in PCP-induced hyperlocomotion by ulotaront compared to the vehicle-treated group is indicative of antipsychotic-like efficacy.[7]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

-

Animals: Male mice.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-